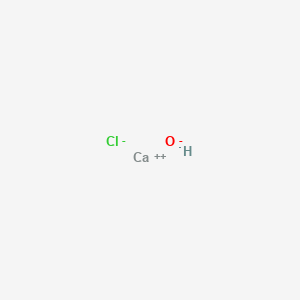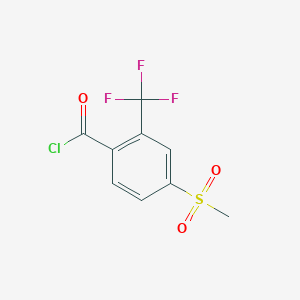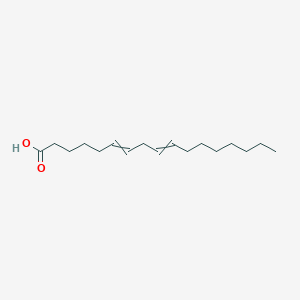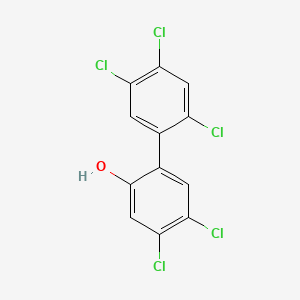![molecular formula C24H34O3 B14285382 6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol CAS No. 136760-84-4](/img/structure/B14285382.png)
6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol is an organic compound that features a biphenyl core with hexyloxy and hexan-1-ol substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Hexyloxy Group: The hexyloxy group is introduced via an etherification reaction, where a hexyloxy substituent is attached to the biphenyl core.
Attachment of Hexan-1-ol: The final step involves the attachment of the hexan-1-ol group through an etherification reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, while the hexyloxy and hexan-1-ol groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(hexyloxy)-1,1’-biphenyl: Similar biphenyl core with hexyloxy substituents.
6-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)hexyl acrylate: Contains a biphenyl core with cyano and acrylate groups.
Uniqueness
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both hexyloxy and hexan-1-ol groups allows for versatile interactions and applications in various fields.
Propriétés
| 136760-84-4 | |
Formule moléculaire |
C24H34O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
6-[4-(4-hexoxyphenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O3/c1-2-3-4-8-19-26-23-14-10-21(11-15-23)22-12-16-24(17-13-22)27-20-9-6-5-7-18-25/h10-17,25H,2-9,18-20H2,1H3 |
Clé InChI |
XXELIGIWYKNESB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)



![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)




![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
